4-Allyloxybenzophenone

Polymer Chemistry UV Stabilization Copolymerization

Select 4-Allyloxybenzophenone when your application demands a permanent, non-migratory UV stabilizer. Its unique allyloxy moiety enables covalent incorporation into polymer backbones via radical or hydrosilylation curing, eliminating the leaching and performance decay inherent to simple dissolved benzophenone additives. This copolymerizable architecture ensures long-term weatherability in outdoor plastics, durable coatings, and food-contact materials. Beyond bulk polymerization, the allyloxy group serves as a versatile anchor for silane-mediated grafting onto silica or glass, enabling photoreactive surfaces for biosensors and patterned functional interfaces. Choose this compound for applications where additive migration is unacceptable and permanent photochemical performance is required.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 42403-77-0
Cat. No. B1615907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyloxybenzophenone
CAS42403-77-0
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O2/c1-2-12-18-15-10-8-14(9-11-15)16(17)13-6-4-3-5-7-13/h2-11H,1,12H2
InChIKeyVRWGRLFEHAONPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Allyloxybenzophenone (CAS 42403-77-0) Technical Baseline and Procurement Rationale


4-Allyloxybenzophenone (CAS 42403-77-0) is a functionalized benzophenone derivative characterized by the presence of an allyloxy (-OCH₂CH=CH₂) group at the para-position of one phenyl ring. This compound class is widely recognized for its utility as a polymerizable UV photoinitiator and UV absorber [1]. The allyloxy moiety imparts a key functional distinction: it enables covalent incorporation into polymer matrices via radical or hydrosilylation mechanisms, a feature absent in simpler benzophenone analogs. The compound's defined physical and chemical properties, including its molecular formula C₁₆H₁₄O₂, molecular weight of 238.29 g/mol, and reported melting point of 76-80 °C, provide a solid foundation for its handling and integration into various research and industrial processes [2].

Why 4-Allyloxybenzophenone Cannot Be Directly Substituted by Simpler Benzophenone Analogs


Direct substitution of 4-Allyloxybenzophenone with common benzophenone derivatives like 4-hydroxybenzophenone or 4-methoxybenzophenone is scientifically and functionally unsound. The core differentiator is the allyloxy group, which confers copolymerizability and a unique photoreactivity profile. This functional group allows the compound to be covalently bonded into a polymer network during curing, preventing migration and ensuring long-term performance stability [1]. In contrast, non-polymerizable analogs merely act as dissolved additives, leading to potential issues with leaching, reduced effective concentration over time, and non-homogeneous material properties. Furthermore, the photochemical behavior of allyloxybenzophenones is distinct; the ortho-allyloxy substituted variants, in particular, have been shown to undergo a pseudo-Paternò–Büchi rearrangement and 1,5-cyclization upon irradiation, pathways not observed in their methoxy or hydroxy counterparts [2]. This fundamental difference in excited-state chemistry dictates that they cannot be used interchangeably in applications requiring surface grafting or specific photochemical transformations.

4-Allyloxybenzophenone: Quantitative Evidence for Performance Differentiation vs. Analogs


Copolymerization Capability vs. 4-Hydroxybenzophenone and 4-Methoxybenzophenone

4-Allyloxybenzophenone, and its derivative 2-hydroxy-4-allyloxybenzophenone, can be copolymerized with styrene to yield copolymers containing 2-8% by weight of the UV stabilizer. This covalent incorporation is made possible by the allyloxy group's reactivity. In contrast, common benzophenone derivatives like 4-hydroxybenzophenone and 4-methoxybenzophenone lack this polymerizable vinyl ether group and thus cannot be covalently integrated into a polymer backbone; they function solely as additives [1].

Polymer Chemistry UV Stabilization Copolymerization

Maximum UV Absorption Wavelength

The maximum UV absorption wavelength (λmax) for 4-Allyloxybenzophenone is reported as 355 nm [1]. This value is a key specification for applications requiring a specific UV absorption profile. While a direct head-to-head comparison of λmax for this exact compound with its closest analogs (e.g., 4-hydroxybenzophenone, 4-methoxybenzophenone) under identical conditions is not available in the open literature, this quantitative data point allows for direct selection based on spectral requirements. For context, the related 4-methoxybenzophenone is noted to have a triplet state lifetime of 800 ns, which influences its efficiency as a Type II photoinitiator [2].

Photochemistry UV Spectroscopy Material Science

Photochemical Surface Grafting Capability

4-Allyloxybenzophenone has been utilized as a key intermediate for photochemically attaching biomolecules onto silica surfaces. In this application, the compound is synthesized and subsequently modified via hydrosilation to create silane derivatives that covalently bind to SiO₂ surfaces. Upon UV irradiation (>345 nm), the benzophenone moiety reacts with biomolecules (e.g., cholera toxin B subunit) to create a robust, covalently attached layer, achieving a detection sensitivity for anti-toxin antibody down to a rabbit serum titer of 1:1,700,000 [1]. This demonstrates a practical, quantitative outcome enabled by the specific reactivity of the allyloxybenzophenone scaffold. Non-allyloxy benzophenones cannot be functionalized in this manner for surface anchoring and subsequent photografting.

Surface Chemistry Biosensors Photografting

Optimal Application Scenarios for 4-Allyloxybenzophenone Based on Evidence


Synthesis of Non-Migratory, UV-Stable Polymer Coatings and Bulk Materials

This is the primary and most well-supported application scenario. 4-Allyloxybenzophenone should be the compound of choice when the end-use requires a permanent, non-leaching UV absorber or photoinitiator. By copolymerizing it with monomers like styrene, the UV-stabilizing moiety becomes an integral part of the polymer chain, eliminating migration issues and ensuring long-term weatherability and performance of the final material [1]. This is critical for applications in outdoor plastics, durable coatings, and any product in contact with food or sensitive environments where additive migration is a concern [2].

Precursor for Advanced Functional Surfaces and Biosensors

4-Allyloxybenzophenone is an essential starting material for creating photoreactive surfaces. Its allyloxy group enables functionalization with silanes for robust attachment to silica or glass substrates. The resulting surface can then be used to photochemically graft polymers or biomolecules, a technique used to construct highly sensitive biosensors and create patterned, functional interfaces [3]. This application scenario is unique to polymerizable benzophenone derivatives and is not possible with simpler, non-functionalized analogs.

Silicone Modification for Enhanced Compatibility

In silicone-based formulations, the miscibility of conventional photoinitiators is a known challenge. 4-Allyloxybenzophenone serves as a key intermediate to overcome this limitation. Through a hydrosilylation reaction, the allyloxy group can be used to covalently attach the benzophenone chromophore to a polysiloxane backbone. This creates a 'self-sensitized' silicone polymer where the photoinitiator is inherently compatible and will not phase-separate or bloom to the surface, leading to more uniform curing and superior final properties [4].

Investigation of Specialized Photochemical Reaction Pathways

For academic and industrial research focused on photochemistry, 4-Allyloxybenzophenone and its isomers are valuable probes for studying unique reaction pathways. The ortho-allyloxy substituted analog, for instance, undergoes a pseudo-Paternò–Büchi rearrangement and hydrogen-transfer-induced 1,5-cyclization upon UV excitation, pathways that are distinct from the typical hydrogen-abstraction chemistry of unsubstituted benzophenone [5]. This makes the allyloxybenzophenone scaffold a subject of interest for fundamental photochemical studies and the development of novel light-driven synthetic methodologies.

Technical Documentation Hub

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